molecular formula C14H15Cl2N B1591388 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride CAS No. 21998-50-5

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Cat. No.: B1591388
CAS No.: 21998-50-5
M. Wt: 268.2 g/mol
InChI Key: KYGYPNIZCSHFEW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with phenylmagnesium bromide, followed by hydrolysis and acidification. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of steps that include the initial formation of the intermediate compounds, followed by purification and crystallization. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: The major products include chlorophenylacetic acid and phenylacetic acid derivatives.

  • Reduction: The primary reduction product is 2-(4-chlorophenyl)-2-phenylethanol.

  • Substitution: Substitution reactions yield various substituted phenylethylamine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of complex molecules.

  • Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand for certain receptors, modulating their activity and influencing biological processes. The specific molecular targets and pathways involved depend on the context of its application, such as neurotransmitter receptors in the case of medical research.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

  • 2-(4-Nitrophenyl)-2-phenylethylamine hydrochloride

  • 2-(4-Bromophenyl)-2-phenylethylamine hydrochloride

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications. This compound stands out due to its specific chemical properties and versatility in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGYPNIZCSHFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590013
Record name 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21998-50-5
Record name 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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